molecular formula C11H14BrN B1439205 5-bromo-N-(cyclopropylmethyl)-2-methylaniline CAS No. 1157928-73-8

5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Cat. No. B1439205
CAS RN: 1157928-73-8
M. Wt: 240.14 g/mol
InChI Key: MGJMVZZMEOBHLJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-2-methylaniline, also known as 5-Br-CPMMA, is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid that is soluble in most organic solvents. The compound has been used in a variety of scientific research applications, including in the study of enzyme inhibition and the study of the structure and function of proteins.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium(0) Catalyzed Synthesis and Optical Properties : A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, related to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline, were synthesized using Suzuki cross-coupling reactions. These analogs demonstrated interesting non-linear optical properties, reactivity, and structural features, explored through Density Functional Theory (DFT) (Rizwan et al., 2021).

  • Synthesis in Pyrimidine Derivatives : Pyrimidine derivatives were created using 5-bromo-6-methyluracils or 5-bromo-6-bromomethyluracils with aromatic amines, including a compound structurally similar to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline. These reactions yielded various 6-arylaminomethyluracil derivatives (Hirota et al., 1982).

  • Synthesis of Brominated Pyrrole Derivatives : In the context of pyrrole chemistry, brominated derivatives similar to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline were synthesized, demonstrating the versatility of bromine in such chemical syntheses (Anderson & Lee, 1965).

Biological and Pharmacological Aspects

  • Antiviral Activity in Pyrimidines : 5-Substituted pyrimidines, including analogs of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline, exhibited significant antiretroviral activity. These findings highlight the potential pharmacological applications of such compounds (Hocková et al., 2003).

  • Cytotoxicity and Antiviral Properties : Compounds related to 5-bromo-N-(cyclopropylmethyl)-2-methylaniline have been found to exhibit cytotoxicity against certain cell lines, alongside their antiviral properties, suggesting a potential for medical applications (Zhou et al., 2004).

  • Role in DNA Methylation and Differentiation : Bromodeoxyuridine, a derivative of 5-bromo compounds, was found to influence DNA methylation and differentiation in neural stem cells. This indicates a potential role in genetic and cellular studies (Schneider & d’Adda di Fagagna, 2012).

properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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